(Z)-N-[4-(2-METHOXYPHENYL)-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE
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Overview
Description
N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound that features a unique structure with a dithiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions One common method includes the reaction of 2-methoxyphenyl isothiocyanate with a suitable amine to form the intermediate, followed by cyclization with sulfur-containing reagents to form the dithiazolidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The dithiazolidine ring and the aromatic groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its dithiazolidine ring, which imparts distinct chemical and physical properties. This ring structure is less common in organic compounds, making it a valuable scaffold for the development of new molecules with specific functions.
Properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS3/c1-26-19-15-9-8-14-18(19)25-21(28-29-22(25)27)24-20(16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPNTZCQCFDFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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